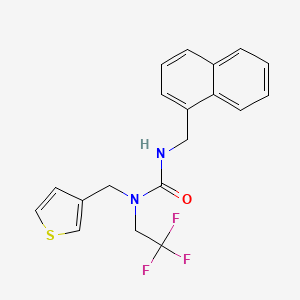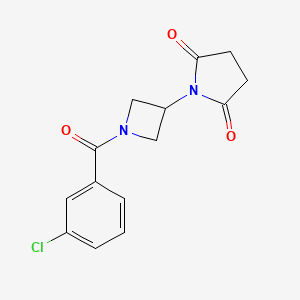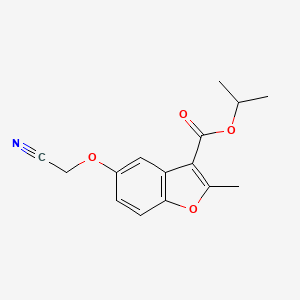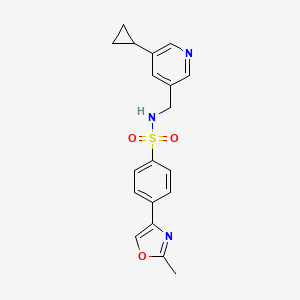
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea, also known as NTU-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTU-1 is a urea-based compound that has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
Conformational Adjustments and Self-Assembly
Research into conformational adjustments and self-assembly of urea and thiourea-based assemblies has shown that these compounds exhibit unique structural behaviors due to intramolecular hydrogen bonding and anion-dependent heterosynthons. For example, studies on derivatives like 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-urea have demonstrated their ability to form homodimeric sub-assemblies and undergo facile cyclization or form hydrated salts with inorganic acids, highlighting their potential in the development of anion-guided assemblies (Phukan & Baruah, 2016).
Fluorescent Sensing
Certain naphthalene-thiophene hybrid molecules have been developed as fluorescent AND logic gates for the detection of ions like Zn2+ and OAc-. These compounds demonstrate how the structural integration of naphthalene and thiophene units can be leveraged for selective ion sensing, offering insights into intracellular zinc detection and the development of novel chemosensors (Karak et al., 2013).
Chemosensors for Metal Ions
Naphthalene urea derivatives have been synthesized and shown to possess unique absorption and fluorescence responses to specific ions, such as fluoride. These studies indicate the compound's application in the development of selective fluorescent chemosensors, which could be useful for environmental monitoring and analytical chemistry (Cho et al., 2003).
Polymer Synthesis
The use of naphthalene-containing urea derivatives in polymer synthesis has been explored, with studies demonstrating their incorporation into poly(urea-urethane)s. These polymers, characterized by good yields and solubility in organic solvents, highlight the potential of such derivatives in creating new materials with desired physical properties for industrial applications (Mallakpour & Rafiee, 2007).
Anion Receptor and Metal Ion Binding
Research on naphthalene urea derivatives has also delved into their anion receptor capabilities and binding behavior towards metal ions. These studies contribute to the understanding of the compound's structural influence on its binding properties, offering avenues for the design of new anion receptors and sensors for various applications (Jeong et al., 2007).
Propiedades
IUPAC Name |
3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS/c20-19(21,22)13-24(11-14-8-9-26-12-14)18(25)23-10-16-6-3-5-15-4-1-2-7-17(15)16/h1-9,12H,10-11,13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQAXWITUWTRNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CC3=CSC=C3)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)-1-(2,2,2-trifluoroethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)



![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B2364162.png)
![tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2364163.png)
![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)



![1-(4-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2364169.png)

![3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2364171.png)